molecular formula C13H15BrN2O2 B3017331 Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate CAS No. 774225-42-2

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate

Cat. No. B3017331
CAS RN: 774225-42-2
M. Wt: 311.179
InChI Key: WUAIKQYQAWTADK-UHFFFAOYSA-N
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Description

Br-Cbz is a chemical compound that belongs to the carbamate family. It is a white crystalline solid with a molecular formula of C14H15BrN2O2 and a molecular weight of 329.19 g/mol. Br-Cbz is a versatile compound that has been used in various scientific research applications, including drug discovery, catalysis, and material science.

Scientific Research Applications

Precursor to Biologically Active Compounds

This compound serves as a potential precursor for the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have been found to possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.

Scaffold for Synthesis of Indole Derivatives

The tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is significant as a scaffold in the synthesis of indole derivatives. These derivatives are important in the development of compounds with various biological activities, including anticancer and antipsychotic effects .

Suzuki Coupling Reactions

Due to the presence of BOC protection, this compound is an ideal substrate for Suzuki coupling reactions. It can be used to afford biaryls through reactions with different boronic acids, which are crucial in pharmaceutical research and development .

Antibacterial and Antifungal Applications

Derivatives of this compound have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, indicating their potential use in developing new antimicrobial agents .

Drug Discovery and Development

The tert-butyl group in the compound provides a protective group that can be easily removed, making it a valuable intermediate in drug discovery and development. It allows for the introduction of various functional groups that can enhance the biological activity of the final drug molecule .

Chemical Synthesis Intermediates

The compound acts as an intermediate in the chemical synthesis of a wide range of organic compounds. Its versatility in reactions makes it a valuable asset in organic chemistry research and synthesis .

Conformational Studies

The structure of tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate allows for conformational flexibility, which is essential in the study of molecular interactions and the development of compounds with desired biological activities .

Physicochemical Property Adjustment

Incorporation of the tert-butyl group and the bromophenyl moiety can be used to adjust the physicochemical properties of molecules, such as solubility and polarity. This adjustment is crucial in optimizing compounds for better pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)-cyanomethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAIKQYQAWTADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate

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